molecular formula C40H32Cl2N8O2 B045225 Tetrazolium blue CAS No. 1871-22-3

Tetrazolium blue

Cat. No. B045225
CAS RN: 1871-22-3
M. Wt: 727.6 g/mol
InChI Key: MUUHXGOJWVMBDY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Tetrazolium salts, including tetrazolium blue, can be synthesized through a regioselective process involving the formal (3 + 2) cycloaddition of simple amides and azides under mild conditions. This method demonstrates broad functional group tolerance and highlights the compound's versatile applicability in biochemical assays (Tona et al., 2017).

Molecular Structure Analysis

Studies on tetrazolium compounds, including tetrazolium blue, focus on their electron spin resonance (ESR) signals, indicating the importance of their molecular structure in understanding their chemical behavior and applications in staining vital tissues and enzymatic reaction studies (Lofberg, 1965).

Chemical Reactions and Properties

Tetrazolium blue undergoes colorimetric changes based on the solvent environment, which affects the rate of color development and the stabilization of its formazan products. The geometric isomers of the formazans have different absorbance maxima, indicating solvent-dependent chemical reactions (Graham, Biehl, & Kenner, 1976). Furthermore, tetrazolium blue's radical intermediates in redox reactions have been studied, showing the formation of radicals and formazans in non-aqueous solvents, providing insights into its chemical properties and reactivity (Rapta et al., 1994).

Physical Properties Analysis

The physical properties of tetrazolium blue are crucial for its application in various assays. Its solubility and interaction with different solvents influence its efficacy as a colorimetric reagent for reducing sugar determination and other biochemical assays (Jue & Lipke, 1985).

Chemical Properties Analysis

The chemical properties of tetrazolium blue, such as its reduction by CO2- and O2- radicals, have been investigated to understand its behavior in various redox conditions. These studies provide valuable insights into the mechanisms of tetrazolium blue's reduction and its potential applications in biochemical and histochemical studies (Bielski, Shiue, & Bajuk, 1980).

Scientific Research Applications

  • Respiratory Tract Analysis : Tetrazolium blue can be used to assess the deposition of tobacco smoke constituents in the respiratory tract (Hagopian & Rosenkrantz, 1969).

  • Photosynthesis Research : This compound is helpful in studying the photosynthesis and dark metabolism of the photosynthetic bacterium, Chromatium sp. (Taylor, 1959).

  • Muscle Tissue Analysis : The tetrazolium blue technique allows for studying creatine kinase activity in fixed skeletal muscle tissue sections (Sjövall, 1967).

  • Radiation Dosimetry : It is used in dosimetry of ionizing radiation, measuring doses from 0.5-25 kGy and providing high stability against daylight (Pikaev & Kriminskaya, 1998).

  • Cellular Assays : Tetrazolium blue is used in quantitative colorimetric assays for measuring cytotoxicity, proliferation, or activation in mammalian cells (Mosmann, 1983).

  • Corrosion Inhibition : It acts as a corrosion inhibitor for cold-rolled steel in hydrochloric acid solution (Li, Deng, & Fu, 2010).

  • Enzymatic Activity Detection : Tetrazolium salts are used as indicators of electron transfer and can detect enzymatic activity in pleuropneumonialike organisms (Somerson & Morton, 1953).

  • Histochemical Indicators : They serve as reliable histochemical indicators of specific oxidative enzyme activities in tissues (Farber, Sternberg, Dunlap, & Louviere, 1956).

  • Corticosteroid Estimation : Tetrazolium compounds are useful for detecting reducing steroids on paper chromatograms, and a method for estimating corticosteroids has been developed using specific tetrazolium salts (Henly, 1952).

  • AIDS Research : A tetrazolium-based microculture assay helped discover sulfonic acid-containing glycolipids from cyanobacteria, active against the AIDS virus (Gustafson et al., 1989).

Safety And Hazards

When handling Tetrazolium blue, ensure adequate ventilation, avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance .

Future Directions

Tetrazolium blue has a wide range of applications in many fields of medicine, agriculture, material science, etc . It is expected to have more applications in the future, especially in the field of medicine .

properties

IUPAC Name

2-[4-[4-(3,5-diphenyltetrazol-3-ium-2-yl)-3-methoxyphenyl]-2-methoxyphenyl]-3,5-diphenyltetrazol-3-ium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H32N8O2.2ClH/c1-49-37-27-31(23-25-35(37)47-43-39(29-15-7-3-8-16-29)41-45(47)33-19-11-5-12-20-33)32-24-26-36(38(28-32)50-2)48-44-40(30-17-9-4-10-18-30)42-46(48)34-21-13-6-14-22-34;;/h3-28H,1-2H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUHXGOJWVMBDY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3N=C(N=[N+]3C4=CC=CC=C4)C5=CC=CC=C5)OC)N6N=C(N=[N+]6C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H32Cl2N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70889369
Record name 2H-Tetrazolium, 2,2'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3,5-diphenyl-, chloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70889369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

727.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrazolium blue

CAS RN

1871-22-3
Record name Tetrazolium blue
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001871223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Tetrazolium, 2,2'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3,5-diphenyl-, chloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-Tetrazolium, 2,2'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3,5-diphenyl-, chloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70889369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-(3,3'-dimethoxy-4,4'-biphenylene)bis(2,5-diphenyl-2H-tetrazolium) chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAZOLIUM BLUE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0468TBH014
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrazolium blue
Reactant of Route 2
Reactant of Route 2
Tetrazolium blue
Reactant of Route 3
Reactant of Route 3
Tetrazolium blue
Reactant of Route 4
Tetrazolium blue
Reactant of Route 5
Tetrazolium blue
Reactant of Route 6
Tetrazolium blue

Citations

For This Compound
3,950
Citations
CK Jue, PN Lipke - Journal of biochemical and biophysical methods, 1985 - Elsevier
… Addition of sodium potassium tartrate to basic solutions of tetrazolium blue [(2,2',5,5'-… of methods using tetrazolium blue as the chromogen. Tetrazolium blue was synthesized by …
Number of citations: 187 www.sciencedirect.com
V Pitschmann, Z Kobliha, I Tušarová - Advances in Military Technology, 2011 - aimt.cz
… , when the formed cyanohydrin reduces the tetrazolium blue to a coloured diformazan derivate. In the past, using tetrazolium blue was suggested for example for a spectrophotometric …
Number of citations: 12 www.aimt.cz
XF Gao, YS Li, I Karube - Analytica chimica acta, 2001 - Elsevier
… Then by catalysis of immobilized diaphorase, NADH reacts with a novel reagent called “water soluble tetrazolium blue-5” (WST-5) to generate a blue diformazan dye, which is detected …
Number of citations: 30 www.sciencedirect.com
MA Mohamed, AM Fekry, MA El‐Shal… - …, 2017 - Wiley Online Library
The electrochemical oxidation of Sotalol (SOT) based on Tetrazolium Blue (TB)/gold nanoparticles (GNPs)‐modified carbon paste electrodes (CPE) have been studied in the presence …
AS Amin - Microchimica Acta, 1997 - Springer
A simple, rapid and accurate colorimetric method is proposed for the determination of tannins, based on the reduction of tetrazolium blue in alkaline medium by tannins at 90 ± 2 C for …
Number of citations: 14 link.springer.com
P Ascione, C Fogelin - Journal of Pharmaceutical Sciences, 1963 - Elsevier
… Tetrazolium blue was the specific reagent used in this work. Johnson, King, and Vickers (3) reported that the use of tetrazolium blue as an … However, tetrazolium blue does show better …
Number of citations: 16 www.sciencedirect.com
PB Issopoulos - Pharmaceutisch Weekblad, 1989 - Springer
… The method is based on the reduction of tetrazolium blue chloride in a non-aqueous alkaline medium by the substances analysed, and the measurement of the absorbance of the pink-…
Number of citations: 20 link.springer.com
ND Cheronis, MC Zymaris - Microchimica Acta, 1957 - Springer
Glucose reacts mole per mole with a solution of 1 mg/ml ofp-Anisyl tetrazolium blue at p H 12.5 and boiling for 45 to 60 seconds to give the insoluble blue diformazan. A minimum of 1μg …
Number of citations: 13 link.springer.com
AN Dimitrov, VD Lekova, KB Gavazov… - Journal of Analytical …, 2007 - Springer
The formation of a new tenary complex of molybdenum(VI) with 4-nitrocatechol (NC) and tetrazolium blue chloride (BTC), which is easily extractable from water into dichloroethane, is …
Number of citations: 24 link.springer.com
MI Viseu, MLSS Gonçalves, SMB Costa… - … chemistry and interfacial …, 1990 - Elsevier
… of tetrazolium blue. Adapted from a similar scheme for p-nitro-tetrazolium blue, from ref. 7. … mechanisms of reduction and reoxidation of tetrazolium blue on the glassy carbon electrode. …
Number of citations: 17 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.